molecular formula C10H10ClNO3 B2856807 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 191096-45-4

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2856807
CAS RN: 191096-45-4
M. Wt: 227.64
InChI Key: NDTKQGYAZMGCOH-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 6-chloro-2-hydroxyethyl-1,4-benzoxazin-3-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzoxazinone, a natural product found in many plant species, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis Building Blocks

The compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations and coupling reactions, which are pivotal in constructing complex organic molecules. For instance, it can undergo Suzuki–Miyaura coupling, a widely used reaction to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are explored for their potential biological activities. The indole scaffold, which is structurally similar, is known for its diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . This suggests that derivatives of our compound could be synthesized and screened for similar biological activities.

Catalysis

The compound can be utilized in catalytic processes, particularly in protodeboronation reactions. These reactions are crucial for removing boron moieties from organic molecules, which is often a necessary step in the synthesis of pharmaceuticals and fine chemicals .

properties

IUPAC Name

6-chloro-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-1-2-8-7(5-6)12-10(14)9(15-8)3-4-13/h1-2,5,9,13H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKQGYAZMGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

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